molecular formula C14H22ClN5O3 B14898489 (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol

(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol

Cat. No.: B14898489
M. Wt: 343.81 g/mol
InChI Key: NHWJYWWOSHBICB-VIFPVBQESA-N
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Description

(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and other therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and suitable alcohols.

    Reaction Steps: The key steps may include alkylation, chlorination, and amination reactions.

    Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol can undergo several types of chemical reactions:

    Oxidation: The compound may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities.

    Purine Nucleosides: Other purine nucleosides, such as guanosine and inosine, are related compounds.

Uniqueness

(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C14H22ClN5O3

Molecular Weight

343.81 g/mol

IUPAC Name

(2S)-2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol

InChI

InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19)/t9-/m0/s1

InChI Key

NHWJYWWOSHBICB-VIFPVBQESA-N

Isomeric SMILES

CCOC(C[C@@H](CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC

Origin of Product

United States

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